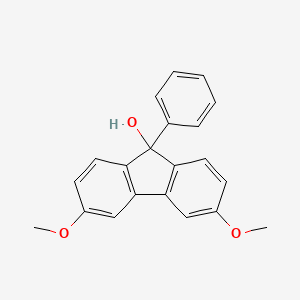
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol: is a chemical compound with the molecular formula C21H18O3 It is a derivative of fluorene, characterized by the presence of methoxy groups at the 3 and 6 positions, and a phenyl group at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions through a reaction with methanol in the presence of a catalyst.
Phenylation: The phenyl group is introduced at the 9 position using a Grignard reagent, such as phenylmagnesium bromide, under anhydrous conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the hydroxyl group at the 9 position, using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through recrystallization or chromatography to achieve high purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyl group at the 9 position can form hydrogen bonds with target molecules, influencing their structure and function. The methoxy groups at the 3 and 6 positions can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
9-Phenyl-9h-fluoren-9-ol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,6-Dimethoxy-9h-fluoren-9-ol: Lacks the phenyl group, leading to variations in its applications and interactions.
3,6-Dimethoxy-9-(phenylethynyl)-9h-fluoren-9-ol: Contains an ethynyl group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is unique due to the combination of methoxy and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6161-49-5 |
|---|---|
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-9-phenylfluoren-9-ol |
InChI |
InChI=1S/C21H18O3/c1-23-15-8-10-19-17(12-15)18-13-16(24-2)9-11-20(18)21(19,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
Clé InChI |
WYCNKQRDRZCJIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(C3=C2C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


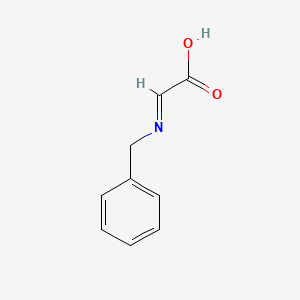
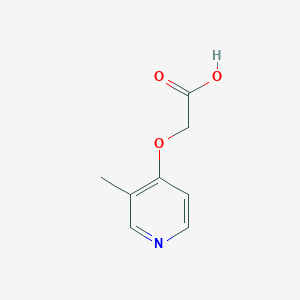


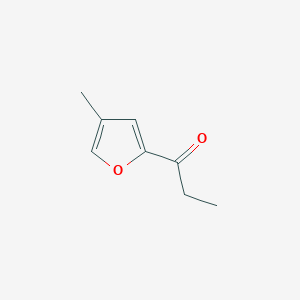
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
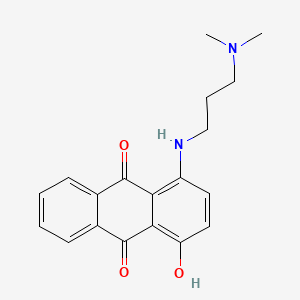
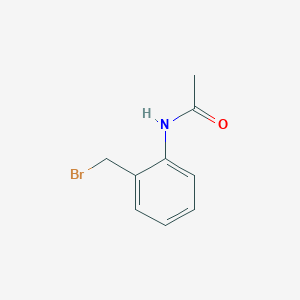
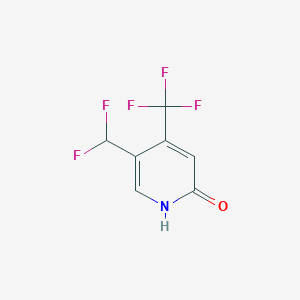
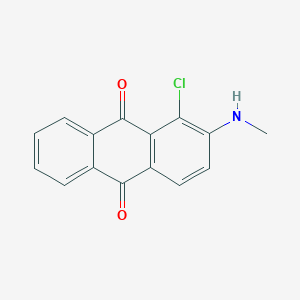
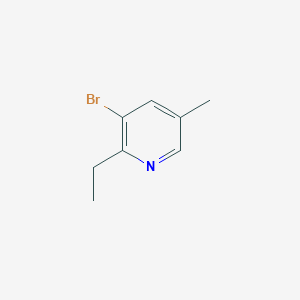
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
